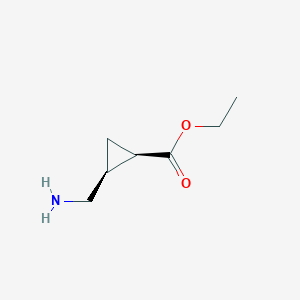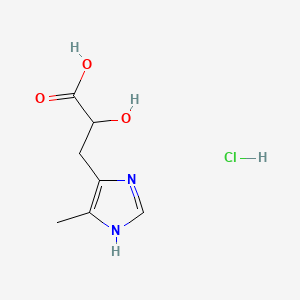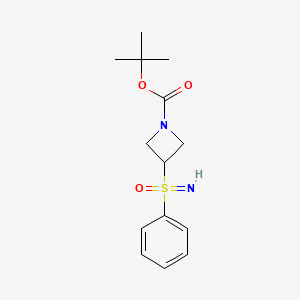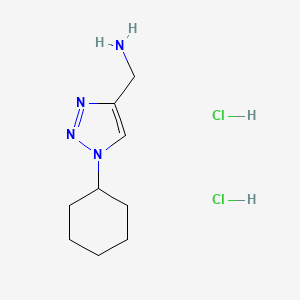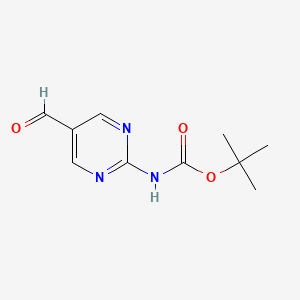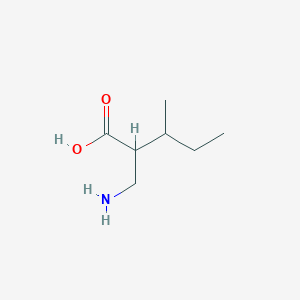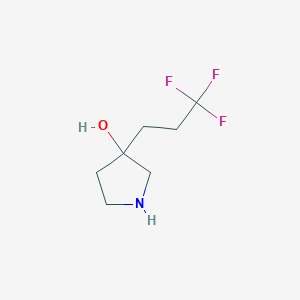![molecular formula C9H20ClNO B15318263 3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxy methyl group. This compound is often used in organic synthesis due to its unique reactivity and stability. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of tert-butyl chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol.
Reduction: The pyrrolidine ring can be reduced to form a more saturated compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Tert-butyl alcohol.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds depending on the nucleophile used.
Scientific Research Applications
3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, temporarily masking reactive sites on a molecule during synthetic transformations. This allows for selective reactions to occur at other sites on the molecule. The pyrrolidine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure due to the presence of a tert-butyl group.
tert-Butyl Ethers of Renewable Diols: Share the tert-butyl ether functional group.
Uniqueness
3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride is unique due to its combination of a pyrrolidine ring and a tert-butoxy group, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of functional groups .
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-4-5-10-6-8;/h8,10H,4-7H2,1-3H3;1H |
InChI Key |
JDCBJXNWYYLMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
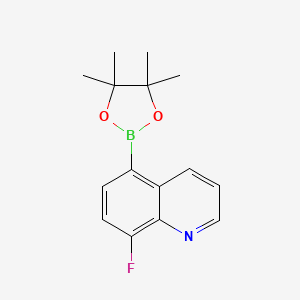
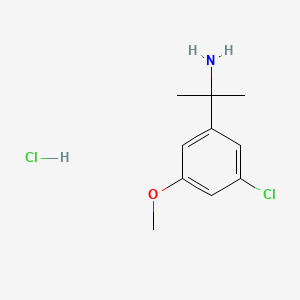

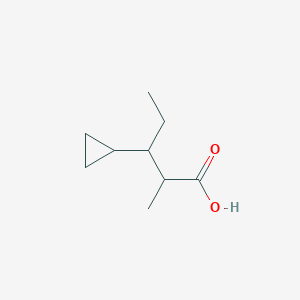
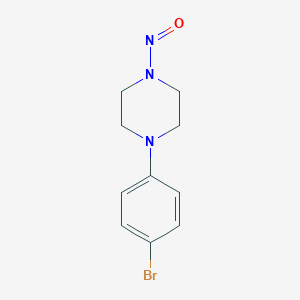
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
